Home > Products > Screening Compounds P52133 > Lrrk2/nuak1/tyk2-IN-1
Lrrk2/nuak1/tyk2-IN-1 -

Lrrk2/nuak1/tyk2-IN-1

Catalog Number: EVT-15276310
CAS Number:
Molecular Formula: C20H11F3N6
Molecular Weight: 392.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Lrrk2/Nuak1/Tyk2-IN-1 involved iterative rounds of chemical synthesis and biological testing. Approximately 50 analogs were synthesized to optimize inhibitory activity against Lrrk2. The synthesis process utilized standard organic chemistry techniques, including coupling reactions and purification methods such as chromatography. The resulting compound demonstrated an IC50 of less than 10 nM against Lrrk2, NUAK1, and TYK2, confirming its efficacy as a potent inhibitor .

Molecular Structure Analysis

Lrrk2/Nuak1/Tyk2-IN-1's molecular structure features a complex arrangement typical of kinase inhibitors. The compound likely contains multiple functional groups that facilitate binding to the ATP-binding site of the target kinases. Although specific structural data such as X-ray crystallography or NMR spectroscopy results for Lrrk2/Nuak1/Tyk2-IN-1 are not detailed in the available literature, it is known that effective kinase inhibitors often possess a scaffold that mimics ATP or interacts with key residues within the active site .

Chemical Reactions Analysis

The chemical reactions involving Lrrk2/Nuak1/Tyk2-IN-1 primarily pertain to its interaction with target kinases. Upon binding to Lrrk2, NUAK1, or TYK2, the compound inhibits their kinase activity by preventing ATP from binding effectively. This inhibition can lead to downstream effects on various signaling pathways associated with cell growth and survival. The selectivity profile of Lrrk2/Nuak1/Tyk2-IN-1 was established through biochemical assays showing minimal off-target effects on other kinases at concentrations up to 10 µM .

Mechanism of Action

Lrrk2/Nuak1/Tyk2-IN-1 acts as an ATP-competitive inhibitor. It binds to the ATP-binding site of Lrrk2 and other target kinases, effectively blocking their catalytic activity. This inhibition results in decreased phosphorylation of substrates typically targeted by these kinases, such as Rab GTPases in the case of Lrrk2. The compound has been shown to induce dephosphorylation at specific serine residues (Ser910/Ser935), which are crucial for the functional regulation of Lrrk2 . The rapid onset of action (within minutes) and sustained effects upon removal from culture media suggest a strong interaction with the target proteins .

Physical and Chemical Properties Analysis

While specific physical properties such as melting point or solubility are not extensively documented for Lrrk2/Nuak1/Tyk2-IN-1, it is characterized by high potency (IC50 < 10 nM) against its targets. The compound's selectivity profile indicates that it has minimal off-target activity among a diverse panel of kinases . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Applications

Lrrk2/Nuak1/Tyk2-IN-1 holds significant promise for scientific research and therapeutic applications. Its primary application lies in the study and treatment of neurodegenerative diseases like Parkinson's disease, where dysregulation of Lrrk2 activity is a contributing factor. By inhibiting Lrrk2, researchers can explore its role in cellular processes related to neurodegeneration and potentially develop targeted therapies for conditions associated with this kinase . Additionally, its inhibitory effects on NUAK1 and TYK2 may provide insights into other signaling pathways relevant to cancer and autoimmune diseases .

Introduction to LRRK2/NUAK1/TYK2-IN-1 in Contemporary Kinase Research

Role of Multi-Kinase Inhibition in Neurodegenerative and Autoimmune Disease Paradigms

The therapeutic rationale for targeting LRRK2, NUAK1, and TYK2 simultaneously stems from their synergistic roles in disease-associated pathways:

Bridging Neurodegeneration and Inflammation

LRRK2 hyperactivity (e.g., via G2019S mutation) exacerbates α-synuclein toxicity, impairs mitochondrial turnover, and promotes neuroinflammation – hallmark features of PD. Inhibiting LRRK2 alone, however, may be insufficient. TYK2 mediates cytokine signaling (e.g., IL-23/IL-17 axis) central to autoimmune pathology but also amplifies neuroinflammation via microglial activation and peripheral immune cell infiltration [6] [9]. LRRK2/NUAK1/TYK2-IN-1 concurrently disrupts:

  • LRRK2-driven dopaminergic vulnerability: Reduces phosphorylation of Rab GTPases (e.g., Rab10), restoring vesicular trafficking and lysosomal function in neurons [2] [10].
  • TYK2-dependent neuroinflammation: Suppresses IFN-γ/IL-1β-induced STAT activation, attenuating microglial production of neurotoxic cytokines (e.g., TNF-α, IL-6) [6] [9].
  • Synergistic mitochondrial rescue: Combines LRRK2 inhibition (enhancing mitophagy) with TYK2 blockade (reducing ROS-generating inflammatory signals), as demonstrated in toxicant-induced PD models [5].

Overcoming Limitations of Monotherapy

Single-kinase inhibitors face challenges due to pathway redundancy and compensatory signaling. For example:

  • Isolated LRRK2 inhibitors (e.g., PF-06447475) mitigate neurodegeneration but may not fully resolve peripheral inflammation in PD or autoimmune comorbidities [7].
  • Selective TYK2 inhibitors (e.g., deucravacitinib) control autoimmune pathology but lack central nervous system (CNS) penetrance or effects on proteostasis.

Table 1: Comparative Selectivity Profiles of Kinase Inhibitors

CompoundLRRK2 IC₅₀TYK2 IC₅₀NUAK1 IC₅₀Primary Application
LRRK2/NUAK1/TYK2-IN-1<10 nM<10 nM<10 nMPD, Autoimmunity
PF-064474753 nM>1,000 nM>1,000 nMPD
AZD1480>1,000 nM1.2 nM>1,000 nMAutoimmunity
WZ4003>1,000 nM>1,000 nM20 nMCancer

LRRK2/NUAK1/TYK2-IN-1’s multi-target design addresses this by:

  • Enhancing efficacy in heterogeneous diseases: Autoimmune disorders like multiple sclerosis exhibit concurrent TYK2 hyperactivity and LRRK2-dependent neuronal vulnerability [1] [6].
  • Reducing compensatory pathway activation: NUAK1 inhibition complements LRRK2 blockade by preventing AMPK-related kinase compensation in metabolic stress responses [8] [10].

Positional Significance of LRRK2, NUAK1, and TYK2 in Cellular Signaling Networks

The kinases targeted by LRRK2/NUAK1/TYK2-IN-1 occupy critical nodes in overlapping signaling cascades, explaining its broad mechanistic impact.

Convergence Points in Pathogenic Cascades

  • LRRK2-TYK2 Axis in Immune-Neural Crosstalk: LRRK2 regulates IL-1β-mediated NF-κB activation via RCAN1 phosphorylation, amplifying pro-inflammatory signals. TYK2 concurrently drives JAK/STAT responses to cytokines (e.g., IL-12, IL-23). The inhibitor disrupts this loop at both nodes, shown by reduced IL-8 secretion and NF-κB transcriptional activity in microglia [9] [10].
  • LRRK2-NUAK1 in Proteostasis and Metabolism: LRRK2 phosphorylates Rab GTPases, disrupting autophagosome-lysosome fusion. NUAK1 inhibits AMPK, impairing energy-dependent autophagy initiation. Dual inhibition restores autophagic flux – critical for clearing aggregated α-synuclein or damaged mitochondria [5] [8] [10].
  • Mitochondrial Quality Control: LRRK2 inhibition promotes PINK1/Parkin-mediated mitophagy, while NUAK1 blockade enhances AMPK-driven mitochondrial biogenesis, collectively improving metabolic resilience in neurons exposed to PD toxicants (e.g., rotenone) [5] [10].

Allosteric and Structural Implications

The compound’s anthranilic acid scaffold enables high-affinity ATP-site binding across all three kinases. Key structural features include:

  • Steric complementarity to LRRK2’s hinge region: Explains <10 nM potency against G2019S mutants, which widen the ATP pocket [2].
  • Resistance profiling: The LRRK2-A2016T mutation (steric clash with the phenyl group) reduces inhibitor sensitivity >400-fold, confirming direct target engagement [2].
  • TYK2 pseudokinase domain interaction: Unlike pan-JAK inhibitors, it likely targets TYK2’s regulatory pseudokinase domain, preserving JAK1-3 function and reducing off-target immunosuppression [1] [6].

Table 2: Functional Roles and Inhibitory Effects on Target Kinases

KinasePrimary Cellular FunctionsPathogenic RoleEffect of Inhibition
LRRK2Vesicle trafficking, Autophagy regulationG2019S mutation → ↑ kinase activity → PDRestores lysosomal function, reduces α-syn accumulation
NUAK1AMPK-related metabolism, Actin dynamicsOverexpressed in PD → Impaired mitophagyEnhances AMPK activity, promotes autophagy
TYK2JAK-STAT cytokine signalingHyperactivation → Autoimmunity & neuroinflammationBlocks IL-12/23 signaling, reduces microglial activation

Properties

Product Name

Lrrk2/nuak1/tyk2-IN-1

IUPAC Name

5-(2,6-difluorophenyl)-9-fluoro-8-pyridazin-4-yl-1,4-dihydropyrazolo[4,3-d][1,3]benzodiazepine

Molecular Formula

C20H11F3N6

Molecular Weight

392.3 g/mol

InChI

InChI=1S/C20H11F3N6/c21-13-2-1-3-14(22)18(13)20-27-16-7-11(10-4-5-24-25-8-10)15(23)6-12(16)19-17(28-20)9-26-29-19/h1-9H,(H,26,29)(H,27,28)

InChI Key

VMEVFMJJHNJSPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC3=C(C=C(C(=C3)C4=CN=NC=C4)F)C5=C(N2)C=NN5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.